molecular formula C14H14N4O3 B4522254 [4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-yl]cyanamide

[4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-yl]cyanamide

Cat. No.: B4522254
M. Wt: 286.29 g/mol
InChI Key: FFGJIIJHRAOJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-yl]cyanamide is a complex organic compound that features a pyrimidine ring substituted with a cyanamide group and a trimethoxyphenyl group

Scientific Research Applications

Pyrimidine Compounds in Scientific Research

Pyrimidine compounds, including analogs and derivatives, have been extensively studied for their biological activities and therapeutic potentials. Although the specific compound "[4-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]cyanamide" was not directly mentioned, the following insights into the research applications of related compounds were found:

  • Antiviral and Anticancer Properties

    Pyrimidine analogs, such as arabinosyl cytosine (ara-C), have demonstrated efficacy in the treatment of acute leukemia in adults. Ara-C, a synthetic nucleoside, has been capable of producing marrow remission in acute myelocytic and acute lymphocytic leukemia, highlighting the role of pyrimidine compounds in cancer therapy (Ellison et al., 1968).

  • Metabolic Studies

    The metabolism, excretion, and pharmacokinetics of specific pyrimidine derivatives have been investigated, providing insights into their absorption, distribution, and elimination patterns in the human body. For example, the study on INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, outlines the comprehensive metabolic profiling of pyrimidine-based drugs (Shilling et al., 2010).

  • Mechanisms of Action

    Research on pyrimidine compounds often focuses on their mechanisms of action at the molecular level, including their effects on cellular pathways and enzyme inhibition. For instance, studies have explored how certain pyrimidine derivatives inhibit specific enzymes, leading to therapeutic effects against various diseases.

  • Environmental Health Perspectives

    Some research has investigated the environmental presence and health implications of pyrimidine-based compounds, especially those used as flame retardants. These studies assess the bioaccumulation and persistence of such compounds and their potential impact on human health, including effects on thyroid hormones and neurodevelopment (Stapleton et al., 2011).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-yl]cyanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,

Properties

IUPAC Name

[4-(3,4,5-trimethoxyphenyl)pyrimidin-2-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-19-11-6-9(7-12(20-2)13(11)21-3)10-4-5-16-14(18-10)17-8-15/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGJIIJHRAOJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC=C2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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